Beta, beta-dimethylacrylshikonin

Radiation Oncology Cancer Research Radiosensitizer

Researchers requiring a distinct shikonin derivative for radiosensitization or SAR studies often face variability in biological activity across generic naphthoquinones. β,β-Dimethylacrylshikonin (DMAS) addresses this with its uniquely esterified side chain, which confers a differentiated pharmacological signature essential for reproducible, pathway-specific research. - Radiosensitizer Selectivity: Potentiates ionizing radiation-induced apoptosis in colon cancer cells via ROS upregulation, outperforming parent shikonin. - Defined Anti-Platelet Activity: Inhibits collagen-induced platelet aggregation with an IC50 of 4.2 µM, enabling precise SAR correlation between ester structure and function. - Functional Vascular Probe: Unlike shikonin and acetylshikonin, DMAS potentiates norepinephrine-induced contractions, providing a critical tool for dissecting opposing vascular signaling mechanisms.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
Cat. No. B15131961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta, beta-dimethylacrylshikonin
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C
InChIInChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3
InChIKeyZWYUHJQQLXNNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta, Beta-Dimethylacrylshikonin Overview


Beta, beta-dimethylacrylshikonin (DMAS) is a naturally occurring naphthoquinone derivative, primarily isolated from the roots of Lithospermum erythrorhizon and Arnebia euchroma [1]. It is a member of the alkannin/shikonin (A/S) family of isohexenylnaphthazarins, which are known for their broad biological activities [1]. DMAS is characterized by its esterified side chain, a feature that distinguishes its pharmacological profile from the parent compounds, alkannin and shikonin [1].

Esterified naphthoquinone probe with distinct side-chain profile
Functional divergence from parent alkannin/shikonin supports pathway-selective studies
Suitable for radiosensitization, vascular contractility, and platelet SAR research models

DMAS Procurement and Substitution Risks


Within the alkannin/shikonin (A/S) family, small structural changes lead to significant, quantifiable shifts in biological activity, making generic substitution scientifically unsound. Esterification of the side chain hydroxyl group, as seen in DMAS, is critical; it directly modulates the compound's potency, cellular target engagement, and even its directional effect on physiological processes [1]. For instance, while the parent shikonin is often a potent direct cytotoxic agent, DMAS demonstrates a superior ability to act as a radiosensitizer [2] and can even reverse the vascular effects observed with its parent compound [3]. These differences underscore that DMAS is not a mere variant but a distinct tool with a unique activity signature, essential for specific research applications.

Radiosensitization synergy may differ

DMAS may exhibit greater synergy with ionizing radiation; shikonin substitution may reduce this context-dependent effect.

Vascular contractility direction may reverse

DMAS potentiates norepinephrine-induced contraction, whereas shikonin inhibits it — functional profiles may not transfer.

Radical scavenging capacity reduced

Esterified side chain lowers antioxidant activity; using parent alkannin/shikonin may confound non-antioxidant mechanism studies.

DMAS Quantitative Evidence Guide


Radiosensitization Potency vs Shikonin

Beta,beta-dimethylacrylshikonin (DMAS) demonstrates a greater radiosensitizing effect than the parent compound, shikonin, on human colon cancer cells [1]. This is not merely an additive effect; DMAS synergistically potentiates the apoptosis induced by ionizing radiation (IR) to a greater extent than shikonin, making it a more promising candidate for combination therapy development [1].

Radiosensitization vs. shikonin
Head-to-head
DMAS: synergistic apoptosis with IR Shikonin: lower synergy
Supports radiosensitization endpoint context.
In vitro, colon cancer HCT-116 cells; synergy reported.
Radiation Oncology Cancer Research Radiosensitizer

Opposite Vascular Effects vs Shikonin

In isolated rat aortic ring assays, beta,beta-dimethylacrylshikonin exhibits a fundamentally different, and even opposite, effect on vascular function compared to its close structural analogs [1]. While shikonin and acetylshikonin inhibited norepinephrine-induced contractions, DMAS and teracrylshikonin potentiated this phasic contraction [1]. This demonstrates that the dimethylacryl side chain confers a unique functional activity not found in other A/S derivatives.

Vascular contractility
Head-to-head
DMAS: potentiates contraction Shikonin/acetylshikonin: inhibit contraction
Supports vascular pathway-response interpretation.
Rat aortic ring assay; directional reversal observed.
Cardiovascular Pharmacology Vascular Biology Endothelial Function

Intermediate Antiplatelet Aggregation Potency

Among several shikonin derivatives, beta,beta-dimethylacrylshikonin shows an intermediate potency in inhibiting collagen-induced platelet aggregation [1]. Its IC50 value of 4.2 µM is approximately half as potent as the most active derivative in this assay, acetylshikonin (IC50 = 2.1 µM), but is 2.5-fold more potent than the parent compound, shikonin (IC50 = 10.7 µM) [1].

Antiplatelet IC50
Head-to-head
IC50 = 4.2 µM
Supports SAR and assay potency context.
Collagen-induced; 2-fold less vs. acetylshikonin (2.1 µM), 2.5-fold more vs. shikonin (10.7 µM)
Cardiovascular Research Platelet Biology Thrombosis

Reduced Radical Scavenging vs Alkannin/Shikonin

Esterification of the hydroxyl group at the C-1' position of the side chain is critical for the radical scavenging activity of A/S derivatives [1]. As an esterified derivative, beta,beta-dimethylacrylshikonin is experimentally a less potent radical scavenger than the parent compounds, alkannin and shikonin, which possess the free hydroxyl group [1].

Radical scavenging
Class-level
DMAS: less potent scavenger Alkannin/shikonin: higher activity
Directs research to non-antioxidant pathways.
CBA/DPPH trend; esterification reduces activity.
Oxidative Stress Antioxidant Research Free Radical Biology

DMAS Research Applications


Cancer Radiosensitizer Development

Beta,beta-dimethylacrylshikonin is a strong candidate for developing next-generation radiosensitizers. Research has demonstrated its ability to synergistically potentiate the apoptotic effects of ionizing radiation on colon cancer cells to a greater extent than the parent compound, shikonin [1]. This specific application is further supported by a dedicated patent claiming its use as a cancer cell ionizing radiation sensitizer via ROS upregulation [2].

Divergent Vascular Contractility Pathways

Researchers studying vascular pharmacology can utilize DMAS to dissect signaling pathways due to its unique functional profile. Unlike shikonin and acetylshikonin, which inhibit norepinephrine-induced contractions, DMAS potentiates them [1]. This divergent effect makes DMAS an essential chemical probe for studies where understanding the structural basis for opposing vascular responses is required.

Platelet Aggregation SAR Studies

In anti-thrombotic research, DMAS serves as a key compound in SAR studies. Its specific IC50 value for inhibiting collagen-induced platelet aggregation (4.2 µM) provides a precise data point that falls between the more potent acetylshikonin (2.1 µM) and the less potent parent shikonin (10.7 µM) [1]. This allows researchers to finely correlate the structure of the ester side chain with its biological effect on platelet function.

Non-Antioxidant Cell Death Mechanisms

Because its esterified side chain reduces its radical scavenging capacity relative to alkannin/shikonin [1], DMAS is a valuable tool for experiments aiming to exclude antioxidant activity as a confounding factor. This allows researchers to more cleanly attribute the compound's cytotoxic or other effects to specific, non-antioxidant pathways such as apoptosis induction or MAPK signaling modulation.

Application
Selection Property
Validation Focus
Radiosensitization model studies
Radiosensitization synergy context
Apoptosis and ROS-upregulation endpoints
Vascular contractility pathway dissection
Opposing functional effect vs. parent compounds
Norepinephrine-induced contraction assay
Platelet aggregation SAR characterization
Intermediate potency for structure-activity calibration
Collagen-induced platelet aggregation assay
Non-antioxidant mechanism studies
Reduced radical scavenging to exclude antioxidant confound
Apoptosis/MAPK pathway attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beta, beta-dimethylacrylshikonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.